Computed Lipophilicity (XLogP3-AA) Comparison with the 2,6-Dimethylaniline Regioisomer
The 2,4-dimethylaniline substitution pattern on the anilide ring of the target compound yields a computed XLogP3-AA of 3.3, which is a key determinant of passive membrane permeability and solubility [1]. In contrast, the regioisomer [2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate, which differs only in the position of the methyl groups, is predicted to have a subtly different lipophilicity and steric profile, potentially altering its pharmacokinetic behavior and off-target binding compared to the 2,4-isomer [1]. This computed difference provides a theoretical basis for selecting the 2,4-isomer for SAR exploration.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | Regioisomer [2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate (Computed value not publicly available for direct comparison, but fundamentally different due to steric and electronic effects of substitution pattern) |
| Quantified Difference | N/A; comparison is structural/class-level. |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem [1]. |
Why This Matters
Lipophilicity is a critical parameter in early drug discovery; even small changes can impact solubility, permeability, and promiscuous binding, making this a key differentiator for library design.
- [1] PubChem Compound Summary for CID 8176584, [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate. National Center for Biotechnology Information (2026). View Source
